3-(naphthalen-1-yl)-1H-1,2,4-triazole 3-(naphthalen-1-yl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979588
InChI: InChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15)
SMILES:
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

3-(naphthalen-1-yl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC15979588

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

3-(naphthalen-1-yl)-1H-1,2,4-triazole -

Specification

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name 5-naphthalen-1-yl-1H-1,2,4-triazole
Standard InChI InChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15)
Standard InChI Key YKKGFDQJKLAEFR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC=NN3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms at positions 1, 2, and 4) linked to a naphthalen-1-yl group at the 3-position. The naphthalene moiety introduces steric bulk and π-electron density, influencing both reactivity and intermolecular interactions . Key identifiers include:

PropertyValue
Molecular FormulaC₁₂H₉N₃
Molecular Weight195.23 g/mol (theoretical)
IUPAC Name3-(Naphthalen-1-yl)-1H-1,2,4-triazole
CAS Registry NumberNot formally assigned
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NNN=C3

Note: The absence of a CAS number reflects limited commercial availability or characterization in public databases .

Spectroscopic Characterization

While direct spectral data for 3-(naphthalen-1-yl)-1H-1,2,4-triazole are scarce, analogous 1,2,4-triazoles exhibit distinctive features:

  • ¹H NMR: Aromatic protons of naphthalene appear as multiplet signals (δ 7.4–8.3 ppm), while triazole protons resonate near δ 8.5–9.0 ppm .

  • Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the theoretical m/z of 195.23, with fragmentation patterns dominated by naphthalene loss and triazole ring cleavage .

Synthesis and Reaction Pathways

General Strategies for 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazoles often involves cyclization reactions between hydrazides, amidines, or nitriles. For 3-aryl-1H-1,2,4-triazoles like the target compound, two primary routes are relevant:

Zn(II)-Catalyzed Cyclization

Yunusova et al. demonstrated that ZnCl₂ catalyzes the reaction between acyl hydrazides and nitriles to form 3-amino-1,2,4-triazoles. Adapting this method, naphthalen-1-yl-acyl hydrazides could react with nitriles under Zn(II) catalysis to yield the target compound:

R-C(=O)-NH-NH2+R’-CNZnCl23-R-1H-1,2,4-triazole+NH3\text{R-C(=O)-NH-NH}_2 + \text{R'-CN} \xrightarrow{\text{ZnCl}_2} \text{3-R-1H-1,2,4-triazole} + \text{NH}_3

Copper-Catalyzed One-Pot Synthesis

Xu et al. reported a Cu(OAc)₂-mediated protocol using hydroxylamine hydrochloride and nitriles. For 3-(naphthalen-1-yl)-1H-1,2,4-triazole, naphthalen-1-yl nitrile could undergo sequential amidoxime formation and cyclization:

Nap-C≡N+NH2OH\cdotpHClCu(OAc)2Nap-C(=N-OH)-NH23-Nap-1H-1,2,4-triazole\text{Nap-C≡N} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Cu(OAc)}_2} \text{Nap-C(=N-OH)-NH}_2 \rightarrow \text{3-Nap-1H-1,2,4-triazole}

Challenges in Naphthalene Functionalization

Introducing the naphthalen-1-yl group requires careful regioselectivity control. Steric hindrance at the 1-position of naphthalene may reduce reaction yields compared to smaller aryl groups . Optimizing solvents (e.g., DMF or DMSO) and temperatures (80–100°C) can mitigate this issue.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic naphthalene moiety .

  • Thermal Stability: Decomposition temperatures for similar triazoles exceed 250°C, suggesting robustness in high-temperature applications .

Electronic Properties

The naphthalene group enhances π-conjugation, red-shifting UV-Vis absorption bands compared to phenyl-substituted analogs. This property is exploitable in optoelectronic materials .

Biological Activity and Applications

Anticancer Activity

Naphthalene-triazole hybrids interfere with tubulin polymerization and DNA replication. For example, a related compound, 3-(4-methylnaphthalen-1-yl)-1H-1,2,4-triazole, exhibited IC₅₀ = 1.2 µM against MCF-7 breast cancer cells .

Future Directions

  • Synthetic Optimization: Developing regioselective methods for naphthalene substitution.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro models.

  • Materials Science: Exploring use in organic semiconductors or metal-organic frameworks (MOFs).

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